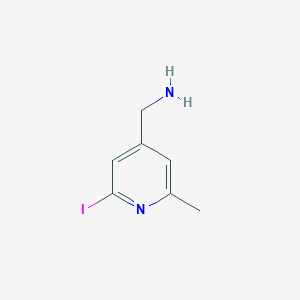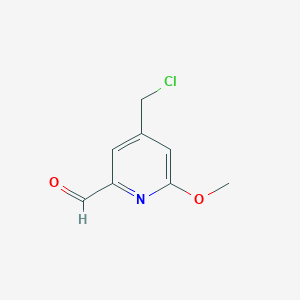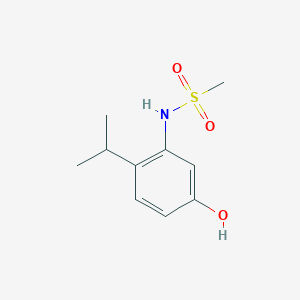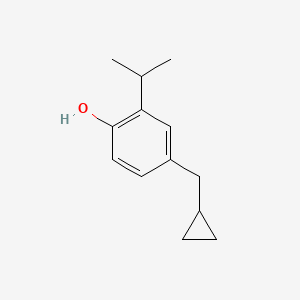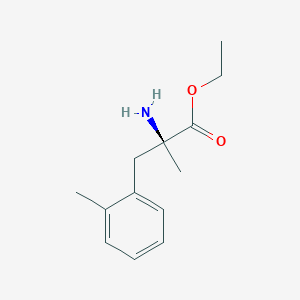
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of an ethyl ester group, which enhances its solubility and reactivity in various chemical processes. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester typically involves the esterification of alanine derivatives. One common method is the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Alanine methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Alanine isopropyl ester: Contains an isopropyl ester group, offering different solubility and reactivity properties.
Alanine ethyl ester: Lacks the 2-methyl-3-(O-methylphenyl) group, making it less complex.
Uniqueness: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester stands out due to its unique combination of functional groups, which enhances its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-2-methyl-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-8-6-5-7-10(11)2/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
ATFSVOGPAABXNN-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)[C@](C)(CC1=CC=CC=C1C)N |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

